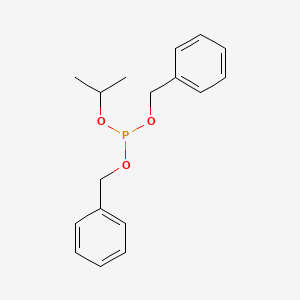

Dibenzyl propan-2-yl phosphite

Description

Overview of Phosphite (B83602) Esters in Modern Organic Chemistry

Phosphite esters, or organophosphites, are organophosphorus compounds with the general formula P(OR)₃. wikipedia.org They are typically prepared by the alcoholysis of phosphorus trichloride (B1173362). wikipedia.org These compounds are versatile intermediates in organic synthesis, notably in the Michaelis-Arbuzov and Perkow reactions, which are instrumental in forming phosphonates. wikipedia.org Furthermore, phosphite esters serve as ligands in homogeneous catalysis, contributing to industrial processes like hydroformylation and hydrocyanation. wikipedia.org Their role as stabilizers in polymers is another significant application, underscoring their industrial relevance. wikipedia.org

Academic Context of Dialkyl Phosphites and Their Structural Diversification

Dialkyl phosphites, with the general formula (RO)₂P(O)H, are a prominent subclass of phosphite esters. researchgate.net These compounds exist in a tetrahedral geometry and are typically colorless liquids. researchgate.net The synthesis of dialkyl phosphites is often achieved by reacting phosphorus trichloride with the corresponding alcohol. researchgate.net

The structural diversification of dialkyl phosphites, particularly the synthesis of unsymmetrical esters with different alkyl or aryl groups, is an area of active research. dtu.dk This diversification allows for the fine-tuning of the electronic and steric properties of the molecule, which can, in turn, influence its reactivity and suitability for specific applications, such as in the synthesis of chiral phosphonates. The study of mixed alkyl/aryl phosphonates, for instance, has led to the identification of new therapeutic targets.

Scope and Objectives of Research on Dibenzyl Propan-2-yl Phosphite

Given the absence of extensive, direct research on this compound, this article aims to provide a comprehensive overview of its likely chemical properties and reactivity. This will be achieved by analyzing the known characteristics of the closely related and well-documented compounds: dibenzyl phosphite and diisopropyl phosphite (di-propan-2-yl phosphite). The objective is to present a scientifically grounded profile of the title compound, stimulating further academic inquiry into this specific unsymmetrical phosphite ester.

Interactive Data Tables of Related Compounds

Table 1: Physical and Chemical Properties of Dibenzyl Phosphite

| Property | Value |

| CAS Number | 17176-77-1 |

| Molecular Formula | C₁₄H₁₅O₃P |

| Molecular Weight | 262.24 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Density | 1.187 g/mL at 25 °C |

| Boiling Point | 110-120 °C at 0.01 mmHg |

| Refractive Index | n20/D 1.555 |

| Solubility | Soluble in DMSO and Methanol (B129727). Reacts with water. |

| Data sourced from ChemicalBook. sigmaaldrich.com |

Table 2: Physical and Chemical Properties of Diisopropyl Phosphite

| Property | Value |

| CAS Number | 1809-20-7 |

| Molecular Formula | C₆H₁₅O₃P |

| Molecular Weight | 166.157 g/mol |

| Appearance | Colorless liquid |

| Structure | Tetrahedral |

| Data sourced from Wikipedia. researchgate.net |

Detailed Research Findings

Research into phosphite esters provides a solid foundation for understanding the potential synthesis and reactivity of this compound.

The synthesis of unsymmetrical phosphites can be challenging. However, methods for the preparation of mixed phosphites have been developed, often involving phase transfer catalysis. A potential route to this compound could involve the reaction of dibenzyl chlorophosphite with propan-2-ol, or the transesterification of a more reactive phosphite with benzyl (B1604629) alcohol and subsequently with propan-2-ol. The synthesis of dibenzyl phosphonates from dibenzyl phosphite is a well-established reaction, often serving as a precursor for phosphonic acids.

The reactivity of this compound is expected to be characteristic of phosphite esters. It would likely undergo oxidation to the corresponding phosphate (B84403), a reaction that is fundamental to the use of phosphites as polymer stabilizers. wikipedia.org It could also participate in the Michaelis-Arbuzov reaction with an alkyl halide to form a phosphonate (B1237965). The presence of both benzyl and isopropyl groups would offer interesting selectivity in reactions, with the benzyl groups being susceptible to hydrogenolysis. This feature is often exploited in synthetic chemistry for the deprotection of phosphate and phosphonate esters.

The structural asymmetry of this compound is of academic interest. Research into mixed alkyl/aryl phosphates has highlighted the importance of such structures in developing compounds with specific biological activities. Furthermore, the use of unsymmetrical phosphine-phosphite ligands in catalysis has been shown to lead to high stereoselectivity in hydrogenation reactions. The unique steric and electronic environment created by the dibenzyl and propan-2-yl moieties could make this compound a valuable ligand or synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

109654-16-2 |

|---|---|

Molecular Formula |

C17H21O3P |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

dibenzyl propan-2-yl phosphite |

InChI |

InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |

InChI Key |

UZAMTBXJVCXWDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Propan 2 Yl Phosphite

Esterification Approaches to Dialkyl Phosphites

The formation of the phosphite (B83602) ester linkages in dibenzyl propan-2-yl phosphite can be achieved through various esterification protocols. These methods typically involve the reaction of a phosphorus-containing precursor with the corresponding alcohols, namely benzyl (B1604629) alcohol and isopropanol (B130326).

Direct Esterification Protocols

Direct esterification for the synthesis of dialkyl phosphites often commences with phosphorus trichloride (B1173362). In a common approach, phosphorus trichloride is reacted with an alcohol to generate the desired phosphite ester. For the synthesis of a symmetrical dialkyl phosphite like dibenzyl phosphite, which can be a precursor to the target molecule, benzyl alcohol is reacted with phosphorus trichloride, often in the presence of an organic base such as triethylamine (B128534) and a suitable solvent like dichloromethane. nih.govgoogle.com The base serves to neutralize the hydrogen chloride byproduct generated during the reaction. The reaction temperature is typically maintained between 10-40 °C. nih.gov

The synthesis of an unsymmetrical phosphite like this compound via direct esterification is more complex. It would necessitate a stepwise approach where the phosphorus precursor is first reacted with one alcohol and then the second in a controlled manner to avoid the formation of a mixture of symmetrical and unsymmetrical products.

Another direct method involves the esterification of phosphorous acid with alcohols. google.com However, the continuous removal of water formed during the reaction is crucial to drive the equilibrium towards the product and can be achieved by using a solvent that forms an azeotrope with water. google.com While effective for symmetrical dialkyl phosphites, controlling the stoichiometry for an unsymmetrical product presents a significant synthetic challenge.

Transesterification Reactions of Phosphites with Isopropanol

Transesterification of a readily available symmetrical phosphite, such as dibenzyl phosphite, with isopropanol is a more common and controllable method for preparing this compound. Current time information in Bangalore, IN.mdpi.com This reaction involves the exchange of one of the benzyl groups of dibenzyl phosphite with an isopropyl group from isopropanol. The reaction can be influenced by temperature, reaction time, and the molar ratio of the reactants to selectively yield the desired unsymmetrical phosphite. Current time information in Bangalore, IN.

The alcoholysis of dibenzyl phosphite is a two-step process that first yields the mixed ester, this compound, and can then proceed to form the fully transesterified product, diisopropyl phosphite, if the reaction is not carefully controlled. Current time information in Bangalore, IN.nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the transesterification of phosphites. Current time information in Bangalore, IN.mdpi.comnih.gov The microwave-assisted batch transesterification of dibenzyl phosphite with isopropanol can be performed by heating a mixture of the two reactants in a sealed tube. Current time information in Bangalore, IN.mdpi.com This method often leads to shorter reaction times and can be optimized to favor the formation of the unsymmetrical product.

A general procedure involves heating a mixture of dibenzyl phosphite and an excess of isopropanol in a microwave reactor. Current time information in Bangalore, IN.mdpi.com The power and duration of the microwave irradiation are critical parameters that are fine-tuned to maximize the yield of the target compound. For instance, the transesterification of dibenzyl phosphite has been shown to be more reactive than other phosphinates, proceeding at temperatures between 80–145 °C. Current time information in Bangalore, IN.

Table 1: Batch Transesterification of Dibenzyl Phosphite with Isopropanol under Microwave Conditions

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Time (min) | Product Distribution | Reference |

| Dibenzyl phosphite | Isopropanol | 1:25 | 120 | 30 | Mixture of dibenzyl phosphite, this compound, and diisopropyl phosphite | Current time information in Bangalore, IN.mdpi.com |

Note: The exact yields and product ratios are highly dependent on the specific reaction conditions and require empirical optimization.

Continuous flow chemistry offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety, and the potential for scalability. The transesterification of dibenzyl phosphite with isopropanol has been successfully translated into a continuous flow process using a microwave reactor equipped with a flow cell. Current time information in Bangalore, IN.dntb.gov.uanih.gov

In a typical setup, a homogenized mixture of dibenzyl phosphite and isopropanol is pumped through a heated flow cell that is irradiated with microwaves. Current time information in Bangalore, IN.mdpi.com By precisely controlling the flow rate and temperature, the reaction can be fine-tuned to favor the formation of the unsymmetrical phosphite. dntb.gov.uanih.gov For example, operating at a lower flow rate and a specific temperature can increase the residence time in the reactor, potentially leading to a higher conversion to the desired product. Current time information in Bangalore, IN.

Table 2: Continuous Flow Transesterification of Dibenzyl Phosphite with Isopropanol

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Product Composition | Reference |

| 0.15 - 0.25 | 110 - 135 | Varies with flow rate | Mixture of starting material, mixed ester, and fully transesterified product | Current time information in Bangalore, IN. |

Note: The data presented is illustrative and based on similar continuous flow transesterification reactions. Specific optimization for this compound would be required.

Alternative Synthetic Routes to Dibenzyl Alkyl Phosphites

Beyond the direct esterification and transesterification of common precursors, other synthetic strategies can be employed to generate unsymmetrical phosphites like this compound.

One notable alternative involves the use of phosphoramidite (B1245037) reagents. tandfonline.com For instance, a phosphoramidite can be reacted with benzyl alcohol to form an intermediate, which is then reacted with isopropanol in a stepwise fashion. This method allows for a high degree of control in the introduction of different alkyl groups.

Another approach is the Michaelis-Becker reaction, which involves the reaction of a sodium dialkyl phosphite with an alkyl halide. beilstein-journals.org In the context of synthesizing this compound, one could envision reacting sodium benzyl isoproyl phosphite with benzyl chloride, or sodium dibenzyl phosphite with isopropyl halide. However, the preparation of the required sodium phosphite salt adds steps to the synthesis.

The Staudinger-phosphite reaction offers a pathway to phosphoramidate (B1195095) peptides and could be adapted for the synthesis of unsymmetrical phosphites. rsc.org This involves the reaction of an azide (B81097) with a phosphite. By using a carefully designed phosphite, it might be possible to achieve the desired unsymmetrical substitution pattern.

Purification and Isolation Techniques for Phosphite Esters

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Commonly, after the reaction is complete, any volatile components, such as excess isopropanol, are removed under vacuum. Current time information in Bangalore, IN.mdpi.com The resulting crude oil is then often subjected to column chromatography on silica (B1680970) gel. tandfonline.com This technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.

Distillation under reduced pressure is another potential purification method, particularly if the boiling points of the components in the mixture are sufficiently different. chemicalbook.com However, care must be taken as some phosphites can be thermally sensitive.

A general work-up procedure following a synthesis may involve quenching the reaction with water and extracting the product into an organic solvent. nih.govgoogle.com The organic phase is then washed, for instance with a sodium bicarbonate solution and brine, dried over an anhydrous salt like sodium sulfate, and concentrated. google.com For some phosphite esters, recrystallization from a suitable solvent system can be an effective final purification step. google.com In some cases, washing the crude product with an acidic aqueous solution can help remove catalyst residues. google.com

Reactivity and Reaction Pathways of Dibenzyl Propan 2 Yl Phosphite

Phosphite (B83602) Reactivity in Atherton-Todd Type Reactions

The Atherton-Todd reaction is a significant transformation in organophosphorus chemistry, providing a method for the synthesis of phosphoramidates, phosphates, and other phosphorus derivatives from dialkyl phosphites. beilstein-journals.orgnih.govwikipedia.org The reaction typically involves a dialkyl phosphite, a nucleophile (such as an amine or an alcohol), and a halogenating agent like carbon tetrachloride in the presence of a base. beilstein-journals.orgnih.gov

In the presence of an amine, dibenzyl propan-2-yl phosphite can undergo an Atherton-Todd reaction to form a P-N bond, yielding a phosphoramidate (B1195095). beilstein-journals.orgnih.gov The reaction is believed to proceed through an in situ-generated phosphoryl chloride intermediate. researchgate.net The general mechanism involves the reaction of the phosphite with the halogenating agent to form a reactive phosphorus halide species, which is then attacked by the amine nucleophile. beilstein-journals.orgnih.govresearchgate.net

The reaction of this compound with an amine (R₂NH) in the presence of a base and a halogenating agent can be represented as follows:

(BnO)₂(i-PrO)P + CCl₄ + R₂NH + Base → (BnO)₂(i-PrO)P(O)NR₂ + CHCl₃ + Base·HCl

The choice of base is crucial for the reaction's success, with tertiary amines often being employed. beilstein-journals.orgnih.gov This methodology is a versatile route for the synthesis of a wide array of phosphoramidates, which are important motifs in various bioactive compounds. tandfonline.comresearchgate.net

Table 1: Examples of Phosphoramidate Synthesis via Atherton-Todd Type Reactions This table is illustrative and provides a general representation of the reaction. Specific yields and conditions for this compound would require dedicated experimental investigation.

| Phosphite Ester | Amine | Halogenating Agent | Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine | Carbon tetrachloride | Dibenzyl propan-2-yl phosphoramidate |

| Dialkyl phosphite | Aniline | Carbon tetrachloride | N-phenylphosphoramidate (modest yields) beilstein-journals.orgnih.gov |

The Atherton-Todd reaction can also be utilized to form P-O bonds, leading to the synthesis of phosphate (B84403) and pyrophosphate derivatives. beilstein-journals.orgnih.govsioc-journal.cn When an alcohol or a phenol (B47542) is used as the nucleophile instead of an amine, the reaction yields a phosphate ester. sioc-journal.cn

The reaction of this compound with an alcohol (ROH) proceeds as follows:

(BnO)₂(i-PrO)P + CCl₄ + ROH + Base → (BnO)₂(i-PrO)P(O)OR + CHCl₃ + Base·HCl

Furthermore, under certain conditions, the reaction of a dialkyl phosphite can lead to the formation of pyrophosphates. beilstein-journals.orgnih.gov For instance, the formation of tetrabenzyl pyrophosphate has been observed during the reaction of dibenzyl phosphite. beilstein-journals.orgnih.gov This likely occurs through the reaction of the intermediate chlorophosphate with another molecule of the starting phosphite or its corresponding phosphate.

Oxidation Reactions of Phosphite Esters

Phosphite esters, including this compound, are susceptible to oxidation, which converts the phosphorus atom from the +3 oxidation state to the +5 oxidation state. ijmrset.comwikipedia.org

The oxidation of phosphite esters is a fundamental reaction that yields the corresponding phosphate esters. ijmrset.comwikipedia.org This transformation is of significant industrial importance, as many organophosphites are used as antioxidants in polymers, where they are gradually oxidized to phosphates. tandfonline.com

A variety of oxidizing agents can be employed for this conversion, including oxygen, ozone, and peroxides. ijmrset.comtandfonline.com The general reaction is:

P(OR)₃ + [O] → O=P(OR)₃

This oxidation can also be initiated by hydroxyl radicals. tandfonline.com The reaction proceeds via the addition of the radical to the phosphorus atom, forming an intermediate which then converts to the phosphate in the presence of oxygen. tandfonline.com

Table 2: Common Oxidizing Agents for Phosphite Esters

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Oxygen (O₂) | Phosphate ester | ijmrset.com |

| Ozone (O₃) | Phosphate ester | tandfonline.com |

| Hydroxyl radical (•OH) | Phosphate ester | tandfonline.com |

Hydrolysis and Alcoholysis Mechanisms

The stability of phosphite esters towards hydrolysis and alcoholysis is a critical aspect of their chemistry. These reactions involve the cleavage of the P-O bond and can be influenced by factors such as pH and the nature of the substituents on the phosphorus atom. researchgate.netwinona.eduresearchgate.net

The hydrolysis of phosphite esters can proceed through different pathways depending on the reaction conditions (acidic, basic, or neutral). winona.edu Under acidic conditions, protonation can occur on either the phosphorus or the oxygen atom, leading to different intermediates. winona.edu In basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion. winona.edu

Studies have shown that the hydrolysis of phosphites can lead to the formation of various intermediate species. For example, the alcoholysis of dibenzyl phosphite is a two-step process that involves an intermediate phosphite with two different alkoxy groups. researchgate.netresearchgate.net

Computational studies using DFT have been employed to explore the different hydrolysis pathways and their thermodynamic favorability. winona.edu These studies help in understanding the substituent effects on the reaction mechanisms. winona.edu For instance, triphenylphosphite has been shown to be more susceptible to hydrolysis compared to trimethylphosphite. winona.edu

The initial stage of phosphite hydrolysis can generate acidic P-OH and P(O)H species. google.com Continued hydrolysis can lead to the formation of stronger acids, which can further catalyze the decomposition of the phosphite. google.com

C-P Bond Forming Reactions of this compound

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with applications ranging from medicinal chemistry to materials science. This compound, as a trivalent phosphorus ester, is a versatile reagent capable of participating in several fundamental C-P bond-forming reactions. These reactions typically leverage the nucleophilic character of the phosphorus atom to create new phosphonate (B1237965), phosphinate, or phosphine (B1218219) oxide structures. The primary pathways for C-P bond formation involving this phosphite include the Michaelis-Arbuzov reaction, additions to activated olefins such as Morita-Baylis-Hillman adducts, and transition-metal-catalyzed cross-coupling processes.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is arguably the most important method for synthesizing phosphonates from phosphite esters. wikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.org The reaction mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophilic phosphorus atom of this compound attacks the electrophilic carbon of an alkyl halide (R-X) in an S(_N)2 fashion. This step forms a quasi-phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkoxy carbon centers of the phosphonium (B103445) salt. This second S(_N)2 reaction results in the cleavage of a C-O bond, yielding the final pentavalent phosphonate and a new alkyl halide. wikipedia.org

For this compound, the dealkylation step can theoretically proceed via attack on either a benzyl (B1604629) or an isopropyl group. The benzyl group is generally more susceptible to nucleophilic attack in this context. The reaction often requires elevated temperatures (commonly 120°C - 160°C) to drive the dealkylation step to completion. wikipedia.org

Table 1: The Michaelis-Arbuzov Reaction of this compound

This table illustrates the reaction between this compound and a generic alkyl halide (R-X).

| Reactant 1 | Reactant 2 | Conditions | Product 1 (Phosphonate) | Product 2 (Byproduct) |

| This compound | Alkyl Halide (R-X) | Heat (Δ) | Benzyl isopropyl alkylphosphonate | Benzyl halide (BnX) |

Reactions with Activated Alkenes: The Phospha-Michael Reaction

While the classic Pudovik reaction involves the addition of a dialkyl H-phosphonate to an unsaturated system, trialkyl phosphites like this compound can undergo related conjugate additions, often termed phospha-Michael reactions. wikipedia.orgmdpi.com A significant application of this reactivity is the reaction with Morita-Baylis-Hillman (MBH) adducts.

The reaction of phosphites with MBH acetates typically proceeds via an S(_N)2' mechanism to furnish allylic phosphonates. semanticscholar.org Research has shown that activating the phosphite can facilitate this transformation. For instance, the use of bis(trimethylsilyl)acetamide (BSA) can activate dialkyl phosphites for reaction with MBH acetates. semanticscholar.org In studies on these reactions, dibenzyl phosphite has been utilized, demonstrating that benzyl groups are suitable for this class of transformation, although yields can be variable. semanticscholar.org The reaction provides a powerful route to highly functionalized phosphonates that are valuable synthetic intermediates.

Table 2: Reaction of this compound with a Morita-Baylis-Hillman Acetate

This table shows a representative S(_N)2' reaction to form an allylic phosphonate.

| Phosphorus Reagent | Substrate | Conditions/Activator | Product Type |

| This compound | Morita-Baylis-Hillman Acetate | Lewis Acid or other activators | Allylic Phosphonate |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods have introduced transition-metal catalysis as a powerful tool for C-P bond formation, particularly for creating C(sp²)-P bonds. rsc.org Catalytic systems based on palladium, nickel, or copper can couple trialkyl phosphites with aryl or vinyl halides and triflates. beilstein-journals.orgsci-hub.se

In a typical palladium-catalyzed process, an oxidative addition of the aryl halide (Ar-X) to a low-valent palladium complex occurs first. The resulting Pd(II) complex can then undergo reaction with the phosphite. Subsequent reductive elimination from the palladium center forms the desired aryl phosphonate and regenerates the active catalyst. These methods are valued for their mild reaction conditions and broad functional group tolerance compared to traditional methods. rsc.org This approach allows for the synthesis of aryl phosphonates from this compound, which are otherwise difficult to access via the classical Michaelis-Arbuzov reaction.

Table 3: Palladium-Catalyzed C-P Cross-Coupling Reaction

This table outlines a general scheme for the coupling of this compound with an aryl halide.

| Phosphorus Reagent | Coupling Partner | Catalyst | Ligand | Base | Product |

| This compound | Aryl Halide (Ar-X) | Pd(0) or Pd(II) source | Phosphine or N-heterocyclic carbene | Inorganic or Organic Base | Benzyl isopropyl arylphosphonate |

Dibenzyl Propan 2 Yl Phosphite As a Ligand in Catalysis

Design Principles for Phosphite-Based Ligands in Transition Metal Catalysis

The efficacy of a transition metal catalyst is intricately linked to the properties of its coordinating ligands. tcichemicals.com Ligands influence the metal center's electronic and steric environment, thereby dictating the catalyst's activity and selectivity. tcichemicals.com In the realm of phosphorus(III) ligands, phosphites are notable for their unique characteristics. wiley.com The design of these ligands often involves a modular approach, allowing for systematic adjustments to their structure to achieve desired catalytic outcomes. tcichemicals.com

The ability to tune the steric and electronic properties of phosphite (B83602) ligands is a key principle in catalyst design. manchester.ac.uk These properties are interdependent and can significantly impact the course of a catalytic reaction. manchester.ac.uk

Steric Properties: The steric bulk of a phosphite ligand, often quantified by parameters like the Tolman cone angle, plays a crucial role in controlling substrate access to the metal center and influencing the geometry of the transition state. ucl.ac.uk By modifying the substituents on the phosphorus atom, the steric profile of the ligand can be systematically altered. ucl.ac.uk For instance, the replacement of smaller groups with bulkier ones can create a more hindered coordination sphere, which can be advantageous in achieving high selectivity.

Electronic Properties: The electronic nature of a phosphite ligand, specifically its σ-donating and π-accepting capabilities, directly affects the electron density at the metal center. manchester.ac.uk Phosphites are generally considered less electron-donating and more π-accepting than phosphines due to the presence of electronegative oxygen atoms. manchester.ac.uk This π-acidity arises from the ability of the P-O σ* orbitals to accept electron density from the metal. manchester.ac.uk The electronic properties can be fine-tuned by varying the organic substituents (R) on the oxygen atoms. Electron-withdrawing groups on the R moieties enhance the π-acceptor character of the phosphite, making the metal center more electrophilic. manchester.ac.uk Conversely, electron-donating groups increase the ligand's σ-donating ability. This modulation of the metal's electronic properties is critical for optimizing catalytic activity and selectivity. rsc.orgmdpi.com

The interplay between steric and electronic effects is a powerful tool in ligand design. For example, a ligand can be designed to be sterically bulky yet electronically poor, a combination that can be beneficial in certain catalytic applications. ucl.ac.uk The ability to independently or systematically vary these two parameters allows for the creation of a "ligand space" from which the optimal ligand for a specific reaction can be selected. ucl.ac.uk

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, and asymmetric catalysis has emerged as a powerful solution. acs.org Chiral phosphite ligands have proven to be highly effective in a variety of transition-metal-catalyzed asymmetric reactions. acs.org The modularity of phosphite ligands makes them particularly well-suited for the construction of chiral variants. nih.gov

The introduction of chirality into a phosphite ligand can be achieved through several strategies:

Chiral Backbone: The most common approach involves incorporating a chiral diol or other chiral scaffold into the phosphite structure. acs.org The chirality of this backbone is then transferred to the catalytic environment, influencing the stereochemical outcome of the reaction.

P-Chirogenicity: Ligands where the phosphorus atom itself is a stereocenter, known as P-chirogenic or P-stereogenic ligands, offer a direct way to introduce chirality into the coordination sphere. wiley.comresearchgate.net

Atropisomeric Chirality: The use of axially chiral biaryl or other atropisomeric units can also impart chirality to the phosphite ligand. researchgate.net

The development of chiral phosphite ligands has led to significant breakthroughs in asymmetric catalysis, enabling high levels of enantioselectivity in a range of transformations. acs.org The ability to readily synthesize libraries of chiral phosphite ligands with varying steric and electronic properties facilitates the rapid screening and optimization of catalysts for specific asymmetric reactions.

Applications in Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and phosphite ligands have found widespread application in this area. recercat.cat The electronic properties of phosphites can be particularly advantageous in palladium-catalyzed reactions, where the ability to modulate the electron density of the palladium center is crucial for catalytic efficiency. acs.org

Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful method for the formation of C-C and C-heteroatom bonds. recercat.cat The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand employed. acs.org Chiral phosphite ligands have been successfully utilized in Pd-catalyzed AAS, often affording high yields and enantioselectivities. acs.orgnih.gov

The mechanism of Pd-catalyzed AAS involves the formation of a π-allyl palladium intermediate. nih.gov The chiral ligand influences the stereochemical outcome by controlling the facial selectivity of the nucleophilic attack on this intermediate. nih.gov Both the steric and electronic properties of the phosphite ligand play a role in this enantiodiscrimination. nih.gov For example, the steric bulk of the ligand can direct the nucleophile to one face of the π-allyl complex, while the electronic effects can influence the regioselectivity of the attack. nih.gov

A variety of chiral phosphite ligands, including those based on chiral backbones and P-chirogenic centers, have been developed for this reaction. researchgate.netacs.org The modular nature of phosphite synthesis has allowed for the creation of extensive ligand libraries, which can be screened to identify the optimal catalyst for a given substrate and nucleophile combination. nih.gov

Table 1: Representative Data for Pd-Catalyzed Asymmetric Allylic Substitution using Chiral Phosphite Ligands

| Entry | Substrate | Nucleophile | Ligand Type | Yield (%) | ee (%) | Reference |

| 1 | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | P-stereogenic diamidophosphite | 96 | 96 | researchgate.net |

| 2 | rac-1,3-diphenylallyl acetate | Benzylamine | P-stereogenic phosphane | - | 96 | researchgate.net |

| 3 | (E)-1,3-diphenylallyl acetate | - | P,P-bidentate diamidophosphite | - | 84 | researchgate.net |

Note: This table presents representative data and does not specifically feature Dibenzyl propan-2-yl phosphite due to a lack of specific research findings for this compound in this reaction.

Spectroscopic Characterization and Structural Analysis of Dibenzyl Propan 2 Yl Phosphite

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. By probing the magnetic properties of atomic nuclei such as ³¹P, ¹H, and ¹³C, NMR provides detailed information about the electronic environment and spatial relationships of atoms within the molecule.

Phosphorus-31 NMR (³¹P NMR) is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus, which typically results in sharp signals over a wide chemical shift range. huji.ac.il The chemical shift of the phosphorus atom in Dibenzyl propan-2-yl phosphite (B83602) is highly sensitive to its oxidation state and coordination environment. For trivalent phosphites, the ³¹P chemical shift generally appears in a characteristic downfield region. For comparison, the closely related Dibenzyl phosphite shows a ³¹P chemical shift at approximately δ 8.36 ppm. rsc.org

³¹P NMR is an invaluable tool for real-time monitoring of chemical reactions involving phosphites. nih.gov For instance, in reactions such as the Michaelis-Arbuzov rearrangement, ³¹P NMR can track the conversion of the starting phosphite (P(III)) to the resulting phosphonate (B1237965) (P(V)), which has a distinctly different chemical shift, typically in the range of δ 0 to 30 ppm. rsc.orgnih.gov This allows for the identification of reaction intermediates, such as quasi-phosphonium salts, and the determination of reaction kinetics and mechanisms. nih.gov Studies on the hydrolysis of phosphites or their coordination to metal centers also extensively use ³¹P NMR to follow the structural changes occurring at the phosphorus center. researchgate.netrsc.org

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Various Phosphorus Compounds

| Compound Type | Chemical Shift Range (δ, ppm) |

|---|---|

| Phosphines (PR₃) | -60 to +20 |

| Phosphites (P(OR)₃) | +120 to +145 |

| Phosphonium (B103445) Salts (P⁺R₄) | +15 to +100 |

| Phosphonates (RP(O)(OR)₂) | 0 to +35 |

| Phosphates (P(O)(OR)₃) | -5 to +5 |

This interactive table provides a general guide to ³¹P NMR chemical shifts. Specific values can vary based on substituents and solvent.

For Dibenzyl propan-2-yl phosphite, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the two benzyl (B1604629) groups, the methylene (B1212753) protons (-CH₂-) of the benzyl groups, and the methine (-CH-) and methyl (-CH₃) protons of the propan-2-yl group. The methylene protons are diastereotopic and are expected to appear as a doublet of doublets due to coupling to both each other and the phosphorus atom. The ¹³C NMR spectrum would similarly show characteristic resonances for the aromatic, benzylic, and isopropyl carbons. Coupling between phosphorus and carbon atoms (J-P) can be observed, with the magnitude of the coupling constant providing valuable information about the dihedral angles and thus the conformation around the P-O-C bonds. rsc.orgresearchgate.net Conformational analysis of similar acyclic esters suggests a preference for a staggered arrangement along the P-O and O-C bonds to minimize steric hindrance. researchgate.netlookchem.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Aromatic | ¹H | ~7.2-7.4 | Multiplet | |

| Benzylic CH₂ | ¹H | ~4.9-5.1 | Doublet of doublets | ²JHH, ³JHP |

| Isopropyl CH | ¹H | ~4.5-4.8 | Multiplet | ³JHH, ³JHP |

| Isopropyl CH₃ | ¹H | ~1.2-1.4 | Doublet | ³JHH |

| Aromatic C | ¹³C | ~127-136 | Singlets | |

| Benzylic CH₂ | ¹³C | ~67-69 | Doublet | ²JCP |

| Isopropyl CH | ¹³C | ~70-72 | Doublet | ²JCP |

This interactive table presents expected NMR values based on data for structurally similar compounds like dibenzyl phosphite. rsc.orgchemicalbook.comepfl.ch

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR)

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. Strong bands corresponding to the P-O-C stretching vibrations are typically found in the region of 900-1100 cm⁻¹. optica.org Another characteristic feature is the P-O stretching vibration, which is often observed around 750-850 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching from the benzyl and isopropyl groups appears in the 2850-3000 cm⁻¹ region. nist.govnist.gov IR spectroscopy is also a sensitive method for detecting impurities, such as the broad O-H stretching band around 3300 cm⁻¹ that would indicate hydrolysis of the phosphite ester. google.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| P-O-C (Aryl/Alkyl) | Stretch | 900 - 1100 | Strong |

This interactive table summarizes the key vibrational bands expected in the IR spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net Under electrospray ionization (ESI) or electron ionization (EI) conditions, this compound (Molar Mass: 304.31 g/mol ) would first show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.

The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A characteristic fragmentation pathway for benzyl esters involves the cleavage of the benzyl group, either as a benzyl radical (C₇H₇•, m/z 91) or through the loss of benzyl alcohol (C₇H₈O, 108 u) via rearrangement. nih.govlifesciencesite.com The loss of the propan-2-yl group is also expected. The fragmentation pathways can be complex, but they provide a unique fingerprint for the molecule's structure. researchgate.netacs.org

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 305.1 | [M+H]⁺ | - |

| 213.1 | [M - C₇H₇]⁺ | Benzyl radical |

| 197.1 | [M - C₇H₈O + H]⁺ | Benzyl alcohol |

This interactive table outlines the expected fragmentation pattern, which is key to confirming the molecular structure.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives/complexes)

While obtaining a single crystal of the liquid this compound for X-ray diffraction may be challenging, this technique is indispensable for determining the precise solid-state structure of its derivatives or metal complexes. researchgate.net When phosphites act as ligands, they coordinate to metal centers, and X-ray crystallography can provide exact measurements of P-M bond lengths, as well as the bond angles and lengths within the phosphite ligand itself (e.g., P-O, O-C bonds). rsc.org

For example, in platinum(II) complexes with phosphite ligands, Pt-P bond lengths are typically in the range of 2.18-2.27 Å. rsc.org This structural information is critical for understanding the steric and electronic properties of the phosphite ligand and how it influences the geometry and reactivity of the resulting metal complex. acs.orgbeilstein-journals.org Analysis of crystal packing reveals intermolecular interactions that govern the solid-state assembly. beilstein-journals.org Therefore, should this compound be used to synthesize crystalline metal complexes or other solid derivatives, X-ray crystallography would be the definitive method for their structural characterization. researchgate.net

Table 5: Representative Bond Parameters from a Phosphite-Metal Complex

| Parameter | Example Compound | Value |

|---|---|---|

| Bond Length (Pt-P) | cis-[PtCl₂(PEt₃){P(OPh)₃}] | 2.182(2) Å |

| Bond Length (Pt-Cl) trans to P(OPh)₃ | cis-[PtCl₂(PEt₃){P(OPh)₃}] | 2.344(2) Å |

| Bond Angle (P-Pt-P) | - | - |

This interactive table shows example data from a related triphenyl phosphite complex to illustrate the type of information gained from X-ray crystallography. rsc.org Specific values for a this compound complex would depend on the metal and other ligands.

Theoretical and Computational Studies of Dibenzyl Propan 2 Yl Phosphite

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organophosphorus compounds. These calculations provide a detailed picture of how electrons are distributed within the Dibenzyl propan-2-yl phosphite (B83602) molecule, which governs its reactivity and physical properties.

Key aspects of its electronic structure that can be analyzed include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For phosphite esters, the HOMO is often localized on the phosphorus lone pair, making it the primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net In Dibenzyl propan-2-yl phosphite, the most negative potential is expected around the oxygen atoms and the phosphorus lone pair, while positive potentials would be located on the hydrogen atoms.

Atomic Charges: Methods like Natural Population Analysis (NPA) can be used to calculate the partial charge on each atom. rsc.org These charges help in understanding electrostatic interactions and the polarity of bonds within the molecule. The phosphorus atom in phosphites typically carries a significant positive charge due to the electronegativity of the attached oxygen atoms.

Table 1: Representative Calculated Electronic Properties for a Phosphite Ester Note: The following data is illustrative for a generic phosphite ester, calculated at the B3LYP/6-311++G(d,p) level of theory, to demonstrate the type of information obtained from quantum chemical calculations.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

| MEP Minimum | -45 kcal/mol | Indicates the most electron-rich region, likely near the P lone pair/oxygen atoms. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule due to the presence of multiple single bonds, allowing for a wide range of spatial arrangements or conformations. The geometry around the phosphorus atom in phosphite esters is typically pyramidal. Molecular dynamics (MD) simulations and quantum mechanical calculations are employed to explore this conformational landscape. researchgate.netscirp.org

Conformational Search: Computational methods can identify various low-energy conformers (local minima on the potential energy surface). For phosphite esters like trimethyl phosphite, studies have identified several stable conformers with different orientations of the alkoxy groups (e.g., gauche or trans arrangements). researchgate.netacs.org For this compound, the key degrees of freedom would be the rotation around the P-O and C-O bonds of the benzyl (B1604629) and propan-2-yl groups.

Relative Energies: Once different stable conformers are identified, their relative energies can be calculated with high accuracy using methods like DFT or MP2. acs.orgdtic.mil These calculations can determine the global minimum energy structure and the population of each conformer at a given temperature. Studies on trimethyl phosphite have shown that the energy differences between conformers can be very small, often less than 1 kcal/mol. acs.org

Interconversion Barriers: Computational chemistry can also calculate the energy barriers of the transition states that connect different conformers. acs.org This information is vital for understanding the dynamics of the molecule and how rapidly it can interconvert between different shapes. The barriers for rotation in simple phosphites are typically low, indicating high flexibility at room temperature. acs.org

Table 2: Hypothetical Conformational Analysis of this compound Note: This table presents hypothetical data to illustrate the results of a conformational analysis. Energies are relative to the most stable conformer (Conformer A).

| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|

| A | Benzyl groups 'anti', Isopropyl 'gauche' | 0.00 | ~75% |

| B | One Benzyl 'gauche', one 'anti' | 0.85 | ~18% |

| C | Both Benzyl groups 'gauche' | 1.50 | ~6% |

| D | Benzyl groups 'anti', Isopropyl 'anti' | 2.10 | ~1% |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a cornerstone for investigating the mechanisms of reactions involving phosphites. By modeling the potential energy surface of a reaction, researchers can trace the path from reactants to products, identify intermediates and transition states, and calculate activation energies.

A prominent reaction involving dibenzyl phosphite is the Atherton-Todd reaction, which is used to synthesize phosphoramidates and other phosphate (B84403) derivatives. beilstein-journals.orgnih.gov Computational studies have been crucial in resolving controversies surrounding its mechanism. beilstein-journals.org

Modeling Reaction Pathways: Theoretical studies on the Atherton-Todd reaction have evaluated different proposed mechanisms. bas.bgdntb.gov.ua For instance, calculations using Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory helped to support a mechanism that begins with the dealkylation of the phosphite by an amine, rather than direct deprotonation of the P-H bond. beilstein-journals.org

Transition State Analysis: Locating the transition state structure is key to understanding the kinetics of a reaction. Frequency calculations are performed to confirm that a located stationary point is a true transition state (characterized by a single imaginary frequency). bas.bg

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for that step. Comparing the activation energies for different possible pathways allows chemists to predict the most likely mechanism. researchgate.net For the Atherton-Todd reaction, computational results have provided explanations for the experimentally observed order of reactivity of dialkyl phosphonates toward different halogenated reagents. bas.bg

Table 3: Illustrative Calculated Activation Energies for a Key Step in a Phosphite Reaction Note: The following data is hypothetical for a proposed step in a reaction like the Atherton-Todd reaction, based on DFT calculations.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Initial P-H activation | Direct deprotonation by Amine | 25.5 |

| Formation of chlorophosphate intermediate beilstein-journals.org | 15.2 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are now routinely used to predict spectroscopic data, most notably NMR and IR spectra. researchgate.net This capability is invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a reliable tool for predicting NMR chemical shifts (¹H, ¹³C, and ³¹P). rsc.orgd-nb.inforesearchgate.net By calculating the magnetic shielding tensor for each nucleus in a computationally optimized structure, one can predict the chemical shifts. These predicted spectra are then compared with experimental data. A good correlation between calculated and experimental shifts confirms the proposed molecular structure and conformation. For organophosphorus compounds, predicting the ³¹P chemical shift is particularly important for characterization. rsc.orgnih.gov

Vibrational Frequencies (IR/Raman): Quantum chemical calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) or Raman spectrum. rsc.org Comparing the calculated vibrational spectrum with the experimental one helps to assign the observed bands to specific molecular motions (e.g., P-O-C stretching, C-H bending). This comparison can also help to confirm which conformer is present in the experimental sample. rsc.org

Table 4: Hypothetical Comparison of Experimental and Calculated NMR Data for this compound Note: This table illustrates how calculated NMR data is compared with experimental values. Calculations are often scaled by a linear factor to correct for systematic errors.

| Nucleus | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) | Difference (ppm) |

|---|---|---|---|

| ³¹P | 135.2 | 136.8 | -1.6 |

| ¹³C (CH, isopropyl) | 70.1 | 70.9 | -0.8 |

| ¹³C (CH₂, benzyl) | 68.5 | 69.1 | -0.6 |

| ¹³C (C, aromatic ipso) | 136.5 | 137.0 | -0.5 |

Derivatives and Functionalization of Dibenzyl Propan 2 Yl Phosphite

Synthesis and Reactivity of Phosphonate (B1237965) and Phosphoramidate (B1195095) Derivatives

The conversion of phosphites to phosphonates and phosphoramidates represents a cornerstone of organophosphorus chemistry, offering access to compounds with a wide range of applications.

The synthesis of phosphonate derivatives from phosphites can be achieved through several established methods. The Michaelis-Arbuzov reaction is a classic and widely used method for forming a carbon-phosphorus bond. organic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org In the context of dibenzyl propan-2-yl phosphite, reaction with a suitable alkyl halide would yield the corresponding phosphonate. Another important route is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, to form α-hydroxyphosphonates. semanticscholar.org This reaction is often carried out in the presence of a base catalyst. semanticscholar.org Furthermore, multicomponent reactions offer an efficient pathway to complex phosphonate structures. For instance, the reaction of trialkyl phosphites, amines, and electron-deficient acetylenic compounds in water can produce functionalized phosphonates. thieme-connect.com Dibenzyl phosphonates, specifically, are valuable intermediates as the benzyl (B1604629) groups can be readily removed by hydrogenolysis to yield the corresponding phosphonic acids. beilstein-journals.orgd-nb.infonih.gov

The reactivity of the resulting phosphonate and phosphoramidate derivatives is diverse. Phosphonates are known for their applications as enzyme inhibitors, herbicides, and in materials science. semanticscholar.orgpsu.edu Phosphoramidates are crucial in medicinal chemistry, for instance, as prodrugs for nucleoside analogs with antiviral activity. tandfonline.comacs.org The P-N bond in phosphoramidates can be cleaved under specific conditions, which is a key feature in their prodrug applications. acs.org

Introduction of Auxiliary Moieties for Enhanced Reactivity or Selectivity

To further tailor the properties of phosphonate and phosphoramidate derivatives of this compound, auxiliary moieties can be introduced. These functional groups can enhance reactivity, improve selectivity in chemical transformations, or impart specific biological activities.

One common strategy is the incorporation of chiral auxiliaries to control stereochemistry during synthesis. This is particularly important in the preparation of biologically active compounds where a specific stereoisomer is required. For example, chiral amines or alcohols can be used as starting materials in the synthesis of phosphoramidates or phosphonates, respectively, leading to diastereomeric products that can be separated.

Another approach involves the introduction of reactive functional groups that can be used for subsequent modifications. For instance, a hydroxyl or amino group can be incorporated into the alkyl chain of the phosphonate. This allows for further derivatization through esterification, amidation, or other coupling reactions. The introduction of polymerizable groups into phosphoramidate derivatives has been explored for the development of flame-retardant materials. beilstein-journals.org

In the context of prodrug design, masking groups are often introduced to improve properties such as cell permeability and metabolic stability. For example, in the development of phosphonate prodrugs, the phosphonic acid is often esterified with groups that can be cleaved in vivo to release the active drug. acs.org Similarly, for phosphoramidate prodrugs, the choice of the amino acid ester used to mask the phosphate (B84403) or phosphonate group can significantly impact the pharmacological activity. nih.gov

The use of specific reagents can also introduce desired functionalities. For example, dibenzyl N,N-diisopropylphosphoramidite is a highly reactive reagent used for the phosphorylation of alcohols, such as in the synthesis of phosphorylated serine-containing peptides. researchgate.netresearchgate.net This highlights how the choice of the phosphitylating agent itself can be a key part of the functionalization strategy.

Exploring Diversification Strategies from the Phosphite Core

The diversification of the this compound core extends beyond the synthesis of simple phosphonates and phosphoramidates. The phosphite moiety serves as a versatile platform for generating a wide array of organophosphorus compounds with diverse structures and functionalities. penpoin.comopentextbc.caoregonstate.education

One key diversification strategy involves leveraging the phosphite as a precursor for various phosphorus(V) species through oxidation and subsequent reactions. For example, oxidation of the phosphite to the corresponding phosphate opens up another major class of organophosphorus compounds with significant biological relevance. organic-chemistry.org

Multicomponent reactions, as mentioned earlier, provide a powerful tool for diversification. By varying the components in these one-pot syntheses, a library of structurally diverse phosphonates can be rapidly generated. psu.eduresearchgate.net For instance, a three-component reaction between a trialkyl phosphite, an aldehyde, and an amine (a variation of the Kabachnik-Fields reaction) can lead to α-aminophosphonates, an important class of biologically active compounds.

Another avenue for diversification is the use of the phosphite in transition metal-catalyzed cross-coupling reactions. For example, the Hirao reaction allows for the coupling of dialkyl phosphites with aryl halides to form arylphosphonates. This provides access to a wide range of aromatic phosphonates that might be difficult to synthesize through traditional methods.

Furthermore, the benzyl and propan-2-yl groups of the parent phosphite can be strategically chosen or modified. While the benzyl groups are often chosen for their ease of removal by hydrogenolysis, beilstein-journals.orgd-nb.infonih.gov other ester groups can be employed to tune the reactivity and physical properties of the molecule. The propan-2-yl group can also be replaced with other alkyl or aryl groups, further expanding the structural diversity of the resulting derivatives.

Ultimately, the exploration of diversification strategies from the this compound core is driven by the desire to create novel molecules with specific properties for applications in areas such as medicinal chemistry, materials science, and catalysis. penpoin.comopentextbc.caoregonstate.educationunibo.ituk.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. mdpi.com Traditional synthesis routes for organophosphorus compounds often rely on hazardous reagents like phosphorus trichloride (B1173362) and generate significant waste. rsc.orgnih.gov Future research will prioritize the development of eco-friendly synthetic pathways for phosphite (B83602) esters like Dibenzyl propan-2-yl phosphite.

Key areas of development include:

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful, green alternative for creating P-O bonds. beilstein-journals.org This method can circumvent the use of toxic, energy-intensive reagents like PCl₃ by instead using readily available starting materials under mild conditions. rsc.org For instance, the electrochemical oxidative coupling of an inorganic phosphorus source like hypophosphorous acid (H₃PO₂) with alcohols offers a promising route to phosphite esters. rsc.org This approach aligns with UN Sustainable Development Goals by reducing the carbon footprint and avoiding hazardous chemicals. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: Continuous-flow reactors and microwave-assisted synthesis offer significant advantages in terms of efficiency, safety, and waste reduction. beilstein-journals.orgelchemy.com Flow reactors allow for precise control over reaction parameters, minimize side reactions, and enable the recycling of unreacted materials. elchemy.commdpi.com Microwave-assisted transesterification of phosphites has been shown to be effective, suggesting a viable route for synthesizing various phosphite esters, potentially including this compound, with reduced energy consumption and reaction times. mdpi.com

Catalytic Approaches: The use of recyclable, non-toxic catalysts is a cornerstone of green chemistry. elchemy.com Research into catalysts for phosphite synthesis, such as silica-based systems, aims to replace less environmentally friendly options. elchemy.com For related compounds, the Michaelis-Arbuzov reaction conditions have been optimized to improve sustainability by using equimolar reactants and solventless conditions, a strategy that could be adapted for phosphite synthesis. mdpi.com

| Synthetic Methodology | Key Advantages | Relevant Research Findings |

| Electrochemical Synthesis | Avoids toxic reagents (e.g., PCl₃), mild reaction conditions, powered by renewable energy, lower carbon footprint. rsc.orgbeilstein-journals.org | Demonstrated successful electrosynthesis of dimethyl phosphite from H₃PO₂ and methanol (B129727) with high efficiency. rsc.org |

| Continuous-Flow Reactors | Precise process control, enhanced safety, waste minimization through recycling of unreacted reagents. beilstein-journals.orgelchemy.com | Used in phosphite ester synthesis to reduce waste and environmental impact. elchemy.com Optimized for the synthesis of ω-bromoalkylphosphonates. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency, improved yields. beilstein-journals.orgmdpi.com | Successfully applied to the transesterification of dibenzyl phosphite with various alcohols. mdpi.com |

| Green Catalysis | Use of non-toxic, recyclable catalysts, improved yields, and selectivity. elchemy.com | Development of silica-based catalysts for fungicide production. elchemy.com |

Novel Catalytic Applications and Ligand Scaffolds

Phosphite esters are highly valued as ligands in homogeneous catalysis due to the ease with which their steric and electronic properties can be tuned. narod.ru The combination of bulky benzyl (B1604629) groups and an isopropyl moiety in this compound suggests its potential as a sophisticated ligand for various metal-catalyzed reactions.

Future research in this area is expected to explore:

Asymmetric Catalysis: Chiral phosphite ligands are instrumental in enantioselective reactions, which are crucial for the synthesis of pharmaceuticals and fine chemicals. nih.govrsc.org Research has shown that P,N-bidentate phosphite ligands are highly effective in palladium-catalyzed allylic substitution reactions. narod.runih.gov The development of novel phosphine-phosphite and diphosphite ligands, often derived from renewable sources like sugars, has led to excellent enantioselectivities in asymmetric hydrogenation. rsc.orgresearchgate.net The structural features of this compound make it an attractive backbone for the design of new chiral ligands.

Hydroformylation and Conjugate Addition: Monophosphite ligands have been successfully used in rhodium-catalyzed asymmetric hydroformylation and copper-catalyzed asymmetric 1,4-conjugate addition reactions. sioc-journal.cn The steric bulk of the ligand is often a key factor in achieving high activity and selectivity. sioc-journal.cn The dibenzyl and isopropyl groups of the target compound could provide the necessary steric hindrance to create a well-defined catalytic pocket, leading to high selectivity.

Dehydrogenation and Transesterification: Ruthenium complexes featuring PNN-type ligands have shown high efficiency in the catalytic dehydrogenation of alcohols and the transesterification of esters. arabjchem.org The ability of phosphite ligands to stabilize various metal centers suggests that complexes of this compound could be developed for these and other important organic transformations.

| Catalytic Application | Metal Center | Key Findings and Potential |

| Asymmetric Allylic Alkylation | Palladium (Pd) | P,N-bidentate phosphite ligands have achieved high enantiomeric excess (up to 85% ee). narod.runih.gov |

| Asymmetric Hydrogenation | Rhodium (Rh) | Novel phosphine-phosphite and phosphite-phosphoroamidite ligands have yielded excellent enantioselectivities (>99% ee). rsc.orgresearchgate.net |

| Asymmetric Hydroformylation | Rhodium (Rh) | Chiral C3-symmetric monophosphite ligands have shown high conversion and regioselectivity. sioc-journal.cn |

| Asymmetric 1,4-Conjugate Addition | Copper (Cu) | Ligands with bulky phosphite scaffolds have led to high yields and enantioselectivity (up to 72% ee). sioc-journal.cn |

| Ester Transesterification | Ruthenium (Ru) | Ru-PNN catalysts are efficient for environmentally benign transesterification with secondary alcohols. arabjchem.org |

Advanced Materials Science Applications

Organophosphorus compounds are integral to the development of advanced materials, serving as flame retardants, plasticizers, and components in electronic materials. frontiersin.orgwikipedia.org The unique properties endowed by the phosphorus atom make this class of compounds a fertile ground for materials innovation.

Emerging research avenues include:

Bio-based Flame Retardants: There is a strong impetus to replace halogenated flame retardants with more environmentally benign alternatives. nih.gov Organophosphorus compounds, particularly those derived from renewable bio-based precursors, are prime candidates. nih.gov Phosphites and phosphates act in the solid phase to promote char formation, which acts as a barrier to heat and flammable gases. nih.gov this compound, with its aromatic and aliphatic components, could be investigated as a novel, potentially bio-derivable flame retardant.

Functional Organic Electronics: Organophosphorus compounds are being explored for their potential in organic electronics. The phosphorus center can perturb the electronic properties of π-conjugated systems, making them suitable for applications in single-molecule electronics or as building blocks for new semiconducting materials. The benzyl groups in this compound provide a direct link to π-conjugated systems, opening avenues for its incorporation into novel electronic materials.

Surface Modification and Nanomaterials: The phosphite group can be oxidized to a phosphonate (B1237965), which is an excellent anchoring group for modifying the surface of metal oxides (e.g., TiO₂, ZnO, Fe₃O₄). beilstein-journals.orgnih.gov This functionality is crucial for developing dye-sensitized solar cells, targeted drug delivery systems, and magnetic catalysts. beilstein-journals.org The synthesis of phosphonate-functionalized KuQuinones for biomedical and photochemical applications highlights the utility of this approach. mdpi.com this compound could serve as a precursor to phosphonates designed for these advanced applications.

Interdisciplinary Research with Related Organophosphorus Compounds

The field of organophosphorus chemistry is inherently interdisciplinary, with applications spanning medicine, agriculture, and materials science. mdpi.comtaylorandfrancis.comfraunhofer.de Future research on this compound will likely benefit from and contribute to broader investigations into related organophosphorus compounds.

Medicinal Chemistry and Drug Delivery: Organophosphorus compounds are foundational to many therapeutic agents, including antiviral and anticancer drugs. frontiersin.orgtaylorandfrancis.com While phosphites themselves are reactive, they are valuable synthetic intermediates. For example, dibenzyl phosphite is used in the synthesis of phosphonate analogues of biologically important molecules and in the preparation of phosphate (B84403) prodrugs. d-nb.info Research could explore the use of this compound as a building block in the synthesis of novel bioactive compounds or drug delivery systems.

Chemical Biology Probes: Phosphonamidates, which can be prepared from phosphites, are used as probes to study enzyme mechanisms and binding sites, such as in the prostate-specific membrane antigen. The specific structure of this compound could be leveraged to design new chemical probes for investigating biological systems.

Environmental Science and Sensors: The widespread use of organophosphorus compounds as pesticides and flame retardants necessitates research into their environmental fate and detection. fraunhofer.denih.govfrontiersin.org Advanced sensor technologies, including those based on metal-organic frameworks (MOFs), are being developed for the sensitive and selective detection of organophosphorus compounds in food and water. oiccpress.com Understanding the properties of compounds like this compound contributes to the broader knowledge base needed to develop these analytical tools.

Q & A

Basic: What are the established synthetic protocols for Dibenzyl hydrogen phosphite, and how do reaction parameters influence yield?

Answer:

The compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include:

- Temperature: 130–140°C

- Reaction time: 2 hours

- Molar ratio (raw materials): 1:2:2

Under these conditions, yields reach 95% . Key factors affecting yield include precise stoichiometry, catalyst efficiency, and temperature uniformity. Deviations in molar ratios or incomplete catalyst activation may reduce yield.

Basic: What analytical techniques are recommended for characterizing Dibenzyl hydrogen phosphite and verifying purity?

Answer:

Post-synthesis characterization involves:

- 31P NMR: To confirm phosphorus environment and detect intermediates.

- Mass spectrometry (Exact Mass): 262.07588133 g/mol (validates molecular formula C₁₄H₁₅O₃P).

- Elemental analysis: Verifies C, H, O, and P content.

- Topological polar surface area (TPSA): 38.7 Ų, calculated to assess reactivity .

Advanced: How can researchers achieve high selectivity in phenol phosphorylation using Dibenzyl hydrogen phosphite?

Answer:

A protocol for selective phosphorylation involves:

- Reagents: Dibenzyl phosphite, CCl₄, N,N-diisopropylethylamine, catalytic DMAP.

- Solvent: Acetonitrile at -10°C .

- Mechanism: DMAP accelerates nucleophilic attack on the phenol, while low temperatures suppress side reactions.

This method achieves >90% selectivity and minimal byproducts . For sterically hindered phenols, extended reaction times (4–6 hours) may improve yields.

Advanced: What precautions are critical to prevent decomposition of Dibenzyl hydrogen phosphite during purification?

Answer:

The compound is prone to violent decomposition under vacuum distillation due to its self-reactive nature. Mitigation strategies include:

- Alternative purification: Column chromatography (silica gel, ethyl acetate/hexane).

- Storage: 2–8°C in inert atmosphere (argon/nitrogen).

- Safety protocols: OSHA-compliant PPE (gloves, goggles), fume hood use, and emergency ventilation .

Advanced: How does Dibenzyl hydrogen phosphite enable monoselective ortho-C–H alkylation in N-quinolyl benzamides?

Answer:

The phosphite acts as a nucleophilic mediator , facilitating alkyl iodide coupling at the ortho position via:

- Transition state stabilization: Phosphite coordinates with the alkyl iodide, lowering activation energy.

- Steric control: Bulky benzyl groups direct alkylation to the less hindered ortho site.

Optimization requires 1.2 equivalents of alkyl iodide and DMAP (10 mol%) at 80°C for 12 hours .

Basic: What are the primary applications of Dibenzyl hydrogen phosphite in biochemical research?

Answer:

Key applications include:

- Dihydroxyacetone phosphate (DHAP) synthesis: Ring-opening of benzylglycidol epoxides for glycolysis studies.

- Bioisosteric replacements: Mimicking phosphate groups in drug design to enhance metabolic stability.

- Fluorination: Introducing fluorine into amino acid esters for radiotracer development .

Advanced: How can 31P NMR resolve contradictions in phosphite ester reaction outcomes?

Answer:

31P NMR tracks reaction progress and identifies intermediates (e.g., phosphoramidites or oxidized byproducts). For example:

- Contradiction: Discrepancies in reported yields for DHAP synthesis.

- Resolution: NMR reveals incomplete epoxide ring-opening due to trace moisture. Anhydrous conditions (molecular sieves) improve reproducibility .

Advanced: How is Dibenzyl hydrogen phosphite integrated into multi-step syntheses like SCH-59884?

Answer:

In SCH-59884 synthesis, the phosphite is used to:

Form phosphoramidates: Couple with N,N-diisopropyl phosphoramidite.

Oxidation: tert-Butyl hydroperoxide converts the phosphite intermediate to phosphate.

Deprotection: Hydrogenolysis removes benzyl groups to yield the final compound.

Critical steps include strict anhydrous conditions and monitoring oxidation progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.